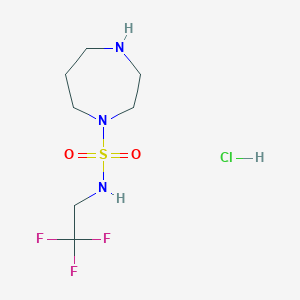

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride

Übersicht

Beschreibung

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H15ClF3N3O2S and its molecular weight is 297.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its chemical properties, biological effects, and relevant studies that highlight its potential therapeutic uses.

- IUPAC Name : this compound

- CAS Number : 1820666-22-5

- Molecular Formula : C7H15ClF3N3O2S

- Molecular Weight : 297.73 g/mol

- Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. The compound is noted for its potential interactions with neurotransmitter systems and has shown effects in vascular smooth muscle relaxation.

Research indicates that compounds structurally similar to this compound may influence adenylyl cyclase activity in the brain. For instance, studies on dopamine analogs revealed that while some analogs produced relaxant effects in isolated arteries, they lacked selectivity for dopamine receptors . This suggests that the compound might modulate similar pathways without being receptor-specific.

Study 1: Vascular Effects

A study examined the relaxant effects of various dopamine analogs on isolated rabbit renal and ear arteries. The results indicated that both N-ethyl and N-trifluoroethyldopamine analogs induced relaxation but did not exhibit selectivity for dopamine receptors. This raises the possibility that this compound could similarly affect vascular tissues through non-selective mechanisms .

Study 2: Pharmacological Implications

Another investigation focused on the synthesis of related compounds and their biological actions. The findings suggested that modifications to the diazepane structure could enhance biological activity. The specific structural features of this compound may contribute to its pharmacological profile and efficacy .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 1820666-22-5 | Potential vasodilator; non-selective receptor interaction | Investigated for vascular smooth muscle relaxation |

| N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Not specified | Stimulates adenylyl cyclase; selective for dopamine receptors | Used as a reference for structural activity |

| N-trifluoroethyldopamine | Not specified | Weak effect on adenylyl cyclase; relaxant effect | Compared to dopamine for receptor selectivity |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride has been investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties. Research indicates that modifications to the diazepane ring can enhance bioactivity and reduce toxicity.

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its trifluoroethyl group can impart unique electronic properties to the molecules it forms part of, making it valuable in the development of new materials and pharmaceuticals.

Biochemical Studies

Studies have focused on the interaction of this compound with various biological targets. For instance, its role as an enzyme inhibitor has been explored in the context of metabolic pathways relevant to disease states.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of sulfonamides, this compound demonstrated significant activity against Gram-positive bacteria. The results indicated that the trifluoroethyl group enhances membrane permeability and bioavailability of the drug .

Case Study 2: Drug Design and Modification

Research published in a pharmaceutical journal highlighted the modification of this compound to improve its pharmacokinetic properties. By altering the side chains on the diazepane ring, researchers were able to increase its solubility and bioactivity .

Eigenschaften

IUPAC Name |

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)6-12-16(14,15)13-4-1-2-11-3-5-13;/h11-12H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINZKOITNMNMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820666-22-5 | |

| Record name | 1H-1,4-Diazepine-1-sulfonamide, hexahydro-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.